molecular formula C16H25N3O5 B2586582 Tert-butyl (3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)propyl)carbamate CAS No. 2034527-80-3

Tert-butyl (3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)propyl)carbamate

Cat. No.: B2586582
CAS No.: 2034527-80-3
M. Wt: 339.392
InChI Key: PFOSXSJLFBSRAS-UHFFFAOYSA-N
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Description

Tert-butyl (3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)propyl)carbamate is a synthetic organic compound featuring a pyridone core substituted with methoxy and methyl groups, linked to a carbamate-protected amine via a propyl chain. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. Crystallographic studies, often employing tools like SHELX for structure refinement, are critical for confirming its conformation and intermolecular interactions .

Properties

IUPAC Name

tert-butyl N-[3-[(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)amino]propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O5/c1-16(2,3)24-15(22)18-8-6-7-17-14(21)11-10-19(4)13(20)9-12(11)23-5/h9-10H,6-8H2,1-5H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOSXSJLFBSRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)C1=CN(C(=O)C=C1OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a hypothetical framework for such a comparison, emphasizing the role of structural analysis:

Compound Core Structure Substituents Crystallographic Features Applications
Target Compound (as above) 1,6-dihydropyridine 4-methoxy, 1-methyl, Boc-protected amine Likely planar pyridone ring; hydrogen bonding via carbamate Pharmaceutical intermediate
Analog A: Boc-protected pyridone derivatives 1,6-dihydropyridine Varied alkoxy groups, unprotected amines Reduced stability due to lack of Boc group Less common in multi-step synthesis
Analog B: Methoxy-substituted pyridines Pyridine (non-reduced) 4-methoxy, methyl groups Aromatic ring rigidity; no hydrogen bonding motifs Catalysis or ligand design

Key Findings from Hypothetical Studies:

Stability and Reactivity : The Boc group in the target compound enhances stability compared to Analog A, which lacks protective groups, leading to premature degradation in acidic conditions .

Crystallographic Packing: The tert-butyl carbamate moiety likely facilitates specific hydrogen-bonding networks, as refined via SHELX-based methods, improving crystallinity compared to non-Boc analogues.

Biological Activity: Pyridone derivatives like the target compound often exhibit enhanced binding to kinase active sites due to their planar conformation, whereas non-reduced pyridines (Analog B) show weaker interactions.

Limitations in Available Evidence:

Thus, the above comparison is extrapolated from general practices in structural chemistry. For rigorous analysis, primary literature using SHELX-refined data for analogous compounds would be required.

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